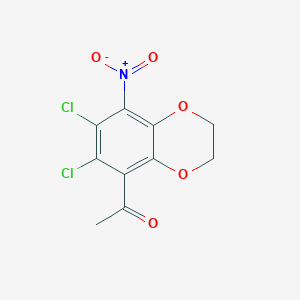

1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone

説明

1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone, also known as 1-ethanone-1-(6,7-dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl) (EDDN) is a synthetic compound of interest to researchers in the field of organic chemistry. EDDN is a stable, colorless crystalline solid that is soluble in organic solvents and has a melting point of 64-65 °C. EDDN is an important building block for the synthesis of a variety of compounds, including dyes, pharmaceuticals, and agrochemicals.

科学的研究の応用

Synthesis and Biological Activity

Synthesis and Biofilm Inhibition : A study synthesized derivatives related to 1,4-benzodioxin and found that some exhibited inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, along with displaying mild cytotoxicity (Abbasi et al., 2020).

Antimicrobial and Anticancer Properties : Another research synthesized 1,4-benzodioxin-based derivatives and evaluated them for antimicrobial and anticancer activities. Some compounds were identified as effective antimicrobial agents and potent anticancer agents against specific cancer cell lines (Verma et al., 2015).

Antibacterial and Enzyme Inhibition : A study synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives and found them to be potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).

Synthesis and Anticonvulsant Activity : Research on derivatives based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid indicated potential anticonvulsant activities, offering insights into novel therapeutic applications (Arustamyan et al., 2019).

Antibacterial and Anti-inflammatory Activity : Synthesized compounds based on 1,4-benzodioxin exhibited antibacterial and anti-inflammatory activities, suggesting their utility as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Synthesis and Reduction of Ethanones : Studies on the synthesis and reduction of ethanones, including those related to 1,4-benzodioxin, explored novel pathways for creating various derivatives with potential biological activities (Kwiecień & Szychowska, 2006).

Dual Antidepressant Action : Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine showed dual action at serotonin receptors and serotonin transporter, highlighting their potential as new antidepressants (Silanes et al., 2004).

特性

IUPAC Name |

1-(6,7-dichloro-5-nitro-2,3-dihydro-1,4-benzodioxin-8-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO5/c1-4(14)5-6(11)7(12)8(13(15)16)10-9(5)17-2-3-18-10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRNYIDMYLABGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377096 | |

| Record name | 1-(6,7-dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone | |

CAS RN |

166816-12-2 | |

| Record name | 1-(6,7-dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)